molecular formula C20H22N6O2 B2722584 8-(2-aminophenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915927-96-7

8-(2-aminophenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2722584
CAS RN: 915927-96-7
M. Wt: 378.436
InChI Key: OWRBMNZOLDVIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-aminophenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

Imidazo[1,2-a]-s-triazine nucleosides, a related class of compounds, have been synthesized for their antiviral activities. The chemical synthesis involves condensation and ring annulation processes to produce guanine, guanosine, and their analogues. These compounds have shown moderate activity against viruses like herpes, rhinovirus, and parainfluenza in tissue culture, highlighting their potential as antiviral agents (Kim et al., 1978).

Potential Antidepressant Agents

A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological studies indicated the potential of these compounds as antidepressants, with specific derivatives showing promising results in animal models. This suggests their utility in designing new treatments for depression and anxiety (Zagórska et al., 2016).

Synthesis of Diverse Derivatives

The synthesis of new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones provides insights into the chemical versatility of the purine analogues. These compounds are obtained through intramolecular alkylation, demonstrating the synthetic accessibility of varied imidazo purine derivatives, which could be explored for different biological activities (Simo et al., 1998).

Mesoionic Purinone Analogs

Research into mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, showcases the exploration of purine analogs with unique structural features. These compounds undergo hydrolytic ring-opening reactions, indicating their potential for further chemical manipulation and study for various biological activities (Coburn & Taylor, 1982).

properties

IUPAC Name

6-(2-aminophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-11(2)10-24-18(27)16-17(23(5)20(24)28)22-19-25(12(3)13(4)26(16)19)15-9-7-6-8-14(15)21/h6-9H,1,10,21H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRBMNZOLDVIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CC(=C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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